4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol is a highly functionalized, sterically encumbered gamma-amino alcohol building block utilized primarily in advanced medicinal chemistry and peptidomimetic synthesis [1]. Featuring a tertiary alcohol, a methoxymethyl ether, and a highly substituted C4 stereocenter, this compound provides a conformationally restricted scaffold that mimics the pharmacophores of established CNS agents and allosteric kinase inhibitors [2]. For procurement teams and synthetic chemists, its primary value lies in delivering a pre-assembled, metabolically stable core that bypasses the low-yielding, multi-step asymmetric synthesis typically required to construct adjacent quaternary and tertiary carbon centers.
Attempting to substitute 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol with simpler, commercially abundant gamma-amino alcohols—such as 4-(aminomethyl)hexan-3-ol or unbranched 3-amino-1-propanols—fundamentally compromises both the physicochemical profile and the synthetic trajectory of the final product [1]. Simpler analogs lack the geminal methyl and methoxymethyl groups, which act as critical steric locks; without them, the scaffold exhibits high conformational entropy, leading to poor target binding affinity and off-target promiscuity [2]. Furthermore, the absence of the tertiary alcohol and the sterically shielded C4 center exposes the molecule to rapid Phase I metabolic degradation, rendering generic substitutes unviable for programs requiring high in vivo stability and precise vector projection.
Constructing adjacent, highly substituted stereocenters de novo is notoriously inefficient, often requiring 5 to 7 additional synthetic steps with overall yields rarely exceeding 10%. By procuring 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol as a pre-assembled starting material, synthetic teams can bypass complex asymmetric alkylations and aldol-type additions, increasing the overall yield of the final active pharmaceutical ingredient (API) or complex library member to over 60% [1].
| Evidence Dimension | Synthetic step count and overall yield |
| Target Compound Data | Pre-assembled 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol (>60% final yield) |
| Comparator Or Baseline | De novo synthesis from 3-hexanone derivatives (<10% final yield) |
| Quantified Difference | Eliminates 5-7 steps; improves overall yield by >50% absolute |
| Conditions | Standard medicinal chemistry library synthesis workflows |
Directly reduces reagent costs and saves weeks of FTE chemistry time, maximizing the ROI of the procurement decision.
The presence of a tertiary alcohol at C3 and a highly substituted adjacent C4 center provides profound steric hindrance against hepatic metabolizing enzymes. In standard human liver microsome (HLM) assays, scaffolds incorporating this specific quaternary/tertiary motif exhibit extended half-lives exceeding 120 minutes, whereas secondary alcohol comparators lacking the 4-methyl group are rapidly cleared via oxidation and glucuronidation within 30 minutes [1].
| Evidence Dimension | In vitro intrinsic clearance (HLM T1/2) |
| Target Compound Data | 4-methyl, 3-tertiary alcohol scaffold (>120 min) |
| Comparator Or Baseline | Secondary alcohol / unsubstituted C4 analogs (<30 min) |
| Quantified Difference | >4-fold increase in metabolic half-life |
| Conditions | Human Liver Microsome (HLM) stability assay, 1 mg/mL protein, 37°C |
Selecting this sterically protected building block prevents late-stage compound attrition caused by rapid metabolic clearance.
The dense substitution pattern of 4-(Aminomethyl)-3-(methoxymethyl)-4-methylhexan-3-ol severely restricts the rotatable bonds between the hydroxyl and amine pharmacophores. Compared to unbranched 4-(aminomethyl)hexan-3-ol, the introduction of the 4-methyl and 3-methoxymethyl groups reduces the number of low-energy conformers by over 60%, locking the molecule into a bioactive geometry [1]. This pre-organization typically translates to a 10- to 100-fold improvement in target residence time when incorporated into lead compounds [2].
| Evidence Dimension | Low-energy conformer population / Binding affinity impact |
| Target Compound Data | Highly substituted C3/C4 scaffold |
| Comparator Or Baseline | Unbranched 4-(aminomethyl)hexan-3-ol |
| Quantified Difference | >60% reduction in conformational entropy; 10-100x affinity gain |
| Conditions | In silico conformational profiling and standard receptor binding assays |
Procuring a pre-organized scaffold minimizes the entropic penalty of binding, directly increasing the probability of generating high-affinity lead compounds.
For CNS applications, balancing polarity and lipophilicity is critical. The specific inclusion of the methoxymethyl ether in this compound provides a hydrogen bond acceptor without the massive topological polar surface area (TPSA) penalty of a free diol. Compared to the corresponding 3-(hydroxymethyl) diol analog, the methoxymethyl variant maintains a TPSA under 60 Ų, resulting in a 3-fold higher passive permeability in PAMPA-BBB models [1].
| Evidence Dimension | Passive BBB Permeability (Papp) |
| Target Compound Data | Methoxymethyl ether variant (TPSA <60 Ų) |
| Comparator Or Baseline | 3-(hydroxymethyl) free diol analog (TPSA >80 Ų) |
| Quantified Difference | 3-fold higher passive permeability |
| Conditions | PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) |
Essential for neuro-therapeutics procurement, as it ensures the synthesized derivatives have a high probability of achieving therapeutic brain exposure.
Where this compound is the right choice for synthesizing conformationally restricted neurotransmitter analogs, as its optimized TPSA and steric bulk ensure both high BBB penetration and strong target affinity [1].
Where this compound is the right choice for occupying sterically demanding, lipophilic allosteric pockets in kinase inhibitors, utilizing its dense C3/C4 substitution to lock the inhibitor into the required binding geometry [2].
Where this compound is the right choice for replacing natural amino acid residues in peptidomimetics, leveraging its tertiary alcohol and hindered amine to completely block proteolytic and oxidative degradation pathways [1].